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molecular formula C34H41NO4SSi B019279 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene CAS No. 174264-46-1

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Cat. No. B019279
M. Wt: 587.8 g/mol
InChI Key: YYSIXGNGLSNJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265575B1

Procedure details

To a solution of 30 g (58.8 mmol) of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl 4-[2-(1-piperidinyl)ethoxy]phenyl ketone hydrochloride in 120 mL of anhydrous THF and 60 mL of anhydrous DMF was added 20 mL (144 mmol) of anhydrous triethylamine and 9.75 g (64.7 mmol) of tertbutyldimethylsilyl chloride under a nitrogen atmosphere. The reaction mixture was heated at 60° C. in an oil bath for 4 h and then cooled to room temperature. The solution was diluted with 225 mL of toluene, filtered through a medium glass frit, and concentrated at reduced pressure. The residue was purified by PrepLC (0 to 4% MeOH in CH2Cl2) to give 6.77 g (11.5 mmol, 20%) of a yellow foam.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([C:19]3[C:20]4[CH:34]=[CH:33][C:32]([OH:35])=[CH:31][C:21]=4[S:22][C:23]=3[C:24]3[CH:29]=[CH:28][C:27]([OH:30])=[CH:26][CH:25]=3)=[O:18])=[CH:13][CH:12]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(N(CC)CC)C.[C:43]([Si:47](Cl)([CH3:49])[CH3:48])([CH3:46])([CH3:45])[CH3:44]>C1COCC1.CN(C=O)C.C1(C)C=CC=CC=1>[N:2]1([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([C:17]([C:19]3[C:20]4[CH:34]=[CH:33][C:32]([OH:35])=[CH:31][C:21]=4[S:22][C:23]=3[C:24]3[CH:29]=[CH:28][C:27]([O:30][Si:47]([C:43]([CH3:46])([CH3:45])[CH3:44])([CH3:49])[CH3:48])=[CH:26][CH:25]=3)=[O:18])=[CH:13][CH:12]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
Cl.N1(CCCCC1)CCOC1=CC=C(C=C1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)O)C=C(C=C2)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
9.75 g
Type
reactant
Smiles
C(C)(C)(C)[Si](C)(C)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
225 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a medium glass frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by PrepLC (0 to 4% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCOC1=CC=C(C=C1)C(=O)C=1C2=C(SC1C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.5 mmol
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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